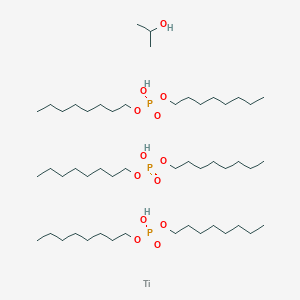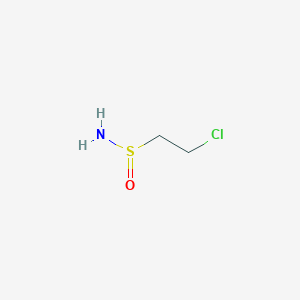
1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina dihidrocloruro es un compuesto químico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol y un grupo amino, lo que lo convierte en una molécula versátil para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina dihidrocloruro normalmente implica los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr a través de una reacción de química de clic, donde una azida reacciona con un alquino en presencia de un catalizador de cobre.
Introducción del grupo amino: El grupo amino se puede introducir mediante aminación reductora, donde un aldehído o cetona reacciona con una amina en presencia de un agente reductor.
Formación de la sal dihidrocloruro: El paso final implica la conversión de la base libre a su sal dihidrocloruro reaccionando con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para el paso de química de clic y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina dihidrocloruro puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar un compuesto nitroso o nitro.
Reducción: El anillo de triazol se puede reducir en condiciones específicas para formar un dihidrotriazol.
Sustitución: Los átomos de hidrógeno en el anillo de triazol se pueden sustituir con varios grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitroso o nitro, mientras que la sustitución en el anillo de triazol puede producir triazoles halogenados.
Aplicaciones Científicas De Investigación
(2R)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial como una sonda bioquímica debido a su capacidad de interactuar con varios objetivos biológicos.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (2R)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina dihidrocloruro implica su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo amino puede formar enlaces de hidrógeno con varias biomoléculas, afectando su función. Estas interacciones pueden influir en varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(2S)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina: Este es el enantiómero del compuesto y tiene una actividad biológica diferente.
1-(1H-1,2,3-Triazol-4-il)propan-2-amina: Carece del grupo metilo, lo que puede afectar su reactividad e interacciones.
1-(1-Metil-1H-1,2,3-triazol-4-il)etanamina: Tiene una longitud de cadena alquílica diferente, lo que influye en sus propiedades.
Singularidad
La singularidad de (2R)-1-(1-Metil-1H-1,2,3-triazol-4-il)propan-2-amina dihidrocloruro radica en su estereoquímica y grupos funcionales específicos, que confieren reactividad y actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C6H14Cl2N4 |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
1-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H |
Clave InChI |
IFTHGLAEHAAHAI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN(N=N1)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
